beta-Spaglumic acid

Enzymology Neurochemistry Peptide Stability

β-Spaglumic acid (β-NAAG) is the definitive non-hydrolyzable dipeptide analog for robust mGluR3 antagonism and GCPII inhibition (Ki=1 µM). Unlike endogenous α-NAAG, its β-aspartyl linkage confers absolute resistance to enzymatic hydrolysis, eliminating excitotoxic glutamate confounds and ensuring sustained, reproducible receptor blockade. The compound of choice for dissecting mGluR3-mediated synaptic plasticity, neuroprotection, and mast cell stabilization with uncompromised experimental validity. Supplied in high purity (≥98%) for rigorous R&D.

Molecular Formula C11H16N2O8
Molecular Weight 304.25 g/mol
Cat. No. B12060258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Spaglumic acid
Molecular FormulaC11H16N2O8
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C11H16N2O8/c1-5(14)12-7(11(20)21)4-8(15)13-6(10(18)19)2-3-9(16)17/h6-7H,2-4H2,1H3,(H,12,14)(H,13,15)(H,16,17)(H,18,19)(H,20,21)
InChIKeyGUCKKCMJTSNWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Spaglumic Acid (β-NAAG) Compound Profile: Sourcing and Scientific Benchmark Data


beta-Spaglumic acid (β-NAAG, CAS 4910-46-7) is the β-aspartyl isoform of N-acetyl-L-aspartylglutamate, a non-hydrolyzable dipeptide analog of the endogenous neurotransmitter NAAG. It functions as a competitive inhibitor of the NAAG-degrading enzyme glutamate carboxypeptidase II (GCPII/NAALADase) with a reported inhibition constant (Ki) of 1 µM, thereby preventing the breakdown of endogenous NAAG and sustaining its neuroprotective signaling . Distinct from the endogenous α-NAAG, β-NAAG is a selective antagonist of the metabotropic glutamate receptor 3 (mGluR3) and exhibits resistance to enzymatic hydrolysis, which is a critical differentiator for consistent in vitro and in vivo experimental results [1]. Its applications span neuroprotection research, particularly in models of excitotoxicity, hypoxia, and synaptic plasticity, and it is also recognized as a mast cell stabilizer in ocular formulations [2].

Why β-Spaglumic Acid Cannot Be Substituted with α-NAAG or Other Analogs in Critical Assays


Substituting β-Spaglumic acid with α-NAAG (the endogenous form) or other mGluR3 modulators introduces significant variability and compromises experimental validity due to fundamental differences in enzyme susceptibility and receptor pharmacology. α-NAAG is a substrate for GCPII and is rapidly hydrolyzed into N-acetylaspartate and glutamate, confounding results by introducing an excitotoxic glutamate pool and eliminating sustained mGluR3 activation [1]. In contrast, β-NAAG is non-hydrolyzable, ensuring consistent pharmacological action . Furthermore, while α-NAAG acts as an agonist at mGluR3, β-NAAG functions as a selective antagonist, leading to opposite effects on synaptic potentiation [2]. The structural difference—a β-aspartyl linkage versus an α-aspartyl linkage—is the sole determinant of this functional divergence, making the compounds non-interchangeable . The quantitative evidence below establishes the specific, measurable advantages that justify the selection of β-NAAG for defined research applications.

Quantitative Evidence Guide: Differentiating β-Spaglumic Acid from Analogs for Procurement Decisions


Enzymatic Stability: β-NAAG is a Non-Hydrolyzable Inhibitor, Contrasting with α-NAAG's Role as a Substrate

β-NAAG is a competitive inhibitor of NAAG peptidase (GCPII) with a Ki of 1 µM, but, critically, it is not a substrate for this enzyme . In direct contrast, the endogenous isomer α-NAAG is a substrate for GCPII, undergoing rapid hydrolysis with an IC50 of 26 nM, resulting in its complete degradation [1]. This functional difference stems from the β-aspartyl linkage, which renders the peptide bond resistant to enzymatic cleavage [2].

Enzymology Neurochemistry Peptide Stability

Receptor Pharmacology: β-NAAG is a Selective mGluR3 Antagonist, Whereas α-NAAG is an Agonist

β-NAAG acts as a selective antagonist at the mGluR3 receptor. In functional assays, 100 µM β-NAAG blocked the NAAG-induced inhibition of forskolin-stimulated cAMP formation in cerebellar granule cells, confirming its antagonistic activity . In contrast, the endogenous α-NAAG is an agonist at mGluR3, activating the receptor [1]. β-NAAG's antagonism is subtype-selective; it differentiates between mGluR2 and mGluR3, whereas α-NAAG does not [2].

Receptor Pharmacology mGluR Neurotransmission

Neuroprotective Potency: β-NAAG Offers Complete Protection at Lower Concentrations vs. NAAG in Hypoxia Models

In a comparative study using primary spinal cord cultures exposed to NMDA-induced excitotoxicity or hypoxia, β-NAAG demonstrated superior neuroprotective efficacy. β-NAAG (250-1000 µM) completely eliminated the loss of viability caused by both insults [1]. In contrast, NAAG (500-1000 µM) provided protection but did not achieve complete elimination of injury [1]. Furthermore, at a low concentration of 8 µM, β-NAAG provided 75% protection during hypoxia, while NAAG at a comparable low dose was not evaluated or found to be less effective .

Neuroprotection Excitotoxicity Hypoxia Cell Viability

Enzymatic Potency: β-NAAG's Ki for GCPII is Distinct from High-Potency Inhibitors like ZJ43 and 2-PMPA

β-NAAG is a competitive inhibitor of GCPII with a Ki of 1 µM . This places it in a distinct potency class compared to high-affinity inhibitors like ZJ43 (Ki = 0.8 nM) and 2-PMPA (Ki = 275 pM) [1][2]. While less potent, β-NAAG's value lies in its dual function as an mGluR3 antagonist, which the high-potency inhibitors lack. This profile allows β-NAAG to be used as a tool to distinguish between effects mediated by GCPII inhibition versus direct mGluR3 antagonism.

Enzyme Inhibition GCPII Potency Selectivity

Validated Application Scenarios for β-Spaglumic Acid Based on Quantitative Differentiation


Mechanistic Studies of mGluR3-Dependent Long-Term Potentiation (LTP) and Synaptic Plasticity

β-NAAG's role as a selective mGluR3 antagonist makes it the ideal tool for dissecting the contribution of this receptor subtype to synaptic plasticity. As demonstrated, 100 µM β-NAAG rescues LTP from blockade by NAAG in the rat dentate gyrus, confirming its ability to differentiate mGluR3 from mGluR2 function [1]. Researchers can use β-NAAG to selectively block mGluR3 and observe the resulting changes in synaptic transmission, which is not possible with non-selective group II mGluR antagonists or with the endogenous agonist α-NAAG [2].

Neuroprotection Assays in Excitotoxicity and Hypoxia Models Requiring a Non-Hydrolyzable Agent

β-NAAG is the compound of choice for in vitro neuroprotection studies where sustained, stable activity is required. Its non-hydrolyzable nature ensures that observed effects are due to the compound itself and not its degradation products. For instance, β-NAAG (63-1000 µM) provides complete protection against NMDA and hypoxia-induced injury in spinal cord cultures, a result that is more robust and consistent than with the hydrolyzable endogenous NAAG [3]. This reliability is critical for reproducible high-throughput screening and detailed mechanistic work .

Distinguishing GCPII Inhibition from Direct mGluR3 Modulation in Neurological Disease Models

β-NAAG's dual activity as a moderate-potency GCPII inhibitor (Ki=1 µM) and a selective mGluR3 antagonist allows for nuanced experimental design. In models of schizophrenia, for example, GCPII inhibitors like ZJ43 and 2-PMPA show efficacy, but their effects are mediated through elevated NAAG levels and subsequent mGluR3 activation [4]. By using β-NAAG in parallel, researchers can determine whether observed outcomes are due to mGluR3 agonism (from NAAG accumulation) or antagonism, as β-NAAG directly blocks the receptor. This comparative approach is essential for target validation and understanding the precise mechanism of novel therapeutics [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Spaglumic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.